![molecular formula C5H8ClNO2S B2574614 2-Azabicyclo[2.1.1]hexane-2-sulfonyl chloride CAS No. 2225142-06-1](/img/structure/B2574614.png)
2-Azabicyclo[2.1.1]hexane-2-sulfonyl chloride
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Overview
Description
2-Azabicyclo[2.1.1]hexane-2-sulfonyl chloride is a chemical compound with the molecular formula C5H8ClNO2S and a molecular weight of 181.64 . It is a valuable saturated bicyclic structure that is increasingly being incorporated in newly developed bio-active compounds .
Synthesis Analysis
The synthesis of 2-Azabicyclo[2.1.1]hexane-2-sulfonyl chloride involves an efficient and modular approach towards new 1,2-disubstituted bicyclo[2.1.1]hexane modules . The key synthetic step involves an intramolecular displacement of a primary alkyl chloride with a tert-butylsulfinamide to forge the [2.1.1]-bicyclic ring system .Molecular Structure Analysis
The InChI code for 2-Azabicyclo[2.1.1]hexane-2-sulfonyl chloride is 1S/C5H8ClNO2S/c6-10(8,9)7-3-4-1-5(7)2-4/h4-5H,1-3H2 .Scientific Research Applications
Reagent in Organic Synthesis
2-Azabicyclo[2.1.1]hexane-2-sulfonyl chloride has been identified as a valuable reagent in the synthesis of diverse organic compounds. It has been utilized for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation, and chlorination reactions. This compound plays a critical role in enabling electrophilic chlorination, which is pivotal in enantioselective chlorination processes. Its utility stems from its ability to react under reductive conditions, contrasting with the oxidative conditions required by some other reagents (Chachignon, Guyon, & Cahard, 2017).
Development of Pharmaceutical Compounds
2-Azabicyclo[2.1.1]hexane-2-sulfonyl chloride has also found applications in the development of pharmaceutical compounds, particularly through its involvement in synthesizing N-sulfonylamino azinones. These compounds have exhibited a broad range of biological activities, including diuretic, antihypertensive, anti-inflammatory, and anticancer effects. A notable advancement is the development of competitive AMPA receptor antagonists based on N-sulfonylamino 1H-quinazoline-2,4-diones, showing promise in treating neurological disorders such as epilepsy and schizophrenia (Elgemeie, Azzam, & Elsayed, 2019).
Environmental Safety and Toxicology
Environmental and toxicological studies have also been conducted on compounds related to 2-Azabicyclo[2.1.1]hexane-2-sulfonyl chloride. Research focusing on alternatives to per- and polyfluoroalkyl substances (PFASs) includes evaluating the environmental fate, effects, and potential toxicity of new fluorinated alternatives. These studies are crucial for assessing the environmental impact and safety of such compounds, guiding the development of safer, more sustainable chemical processes and materials (Wang et al., 2019).
Safety And Hazards
Future Directions
Bicyclo[2.1.1]hexanes, including 2-Azabicyclo[2.1.1]hexane-2-sulfonyl chloride, are playing an increasingly important role in the development of bio-active compounds, while still being underexplored from a synthetic accessibility point of view . This suggests that there is significant potential for future research and development in this area.
properties
IUPAC Name |
2-azabicyclo[2.1.1]hexane-2-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8ClNO2S/c6-10(8,9)7-3-4-1-5(7)2-4/h4-5H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYBZTBKKUCUGCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1N(C2)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Azabicyclo[2.1.1]hexane-2-sulfonyl chloride |
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